molecular formula C18H22N6 B343510 6-AMINO-1',2-DIMETHYL-1,2,3,8A-TETRAHYDRO-7{H}-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

6-AMINO-1',2-DIMETHYL-1,2,3,8A-TETRAHYDRO-7{H}-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

Cat. No.: B343510
M. Wt: 322.4 g/mol
InChI Key: OKZFPFAXXPZZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under suitable conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include other spiroisoquinoline derivatives, which may have different substituents or functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

6-amino-1//',2-dimethylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile

InChI

InChI=1S/C18H22N6/c1-23-7-4-17(5-8-23)15-10-24(2)6-3-13(15)14(9-19)16(22)18(17,11-20)12-21/h3,15H,4-8,10,22H2,1-2H3

InChI Key

OKZFPFAXXPZZIS-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C

Canonical SMILES

CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C

Origin of Product

United States

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